molecular formula C16H20N4O B2808244 (E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide CAS No. 885179-59-9

(E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide

Cat. No.: B2808244
CAS No.: 885179-59-9
M. Wt: 284.363
InChI Key: TXGPMNDEHSVHLR-FYWRMAATSA-N
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Description

(E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a benzyl group, a cyano group, and a methylpiperazine moiety attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide typically involves the following steps:

    Starting Materials: Benzylamine, 4-methylpiperazine, acrylonitrile, and suitable catalysts.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

    Oxidation: Formation of benzyl oxides.

    Reduction: Formation of N-benzyl-2-amino-3-(4-methylpiperazin-1-yl)acrylamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties.

    Biological Studies: It is used in studies related to cell signaling and molecular interactions.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the piperazine moiety play crucial roles in binding to the active sites of these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-cyanoacrylamide: Lacks the piperazine moiety.

    N-benzyl-3-(4-methylpiperazin-1-yl)acrylamide: Lacks the cyano group.

    2-cyano-3-(4-methylpiperazin-1-yl)acrylamide: Lacks the benzyl group.

Uniqueness

(E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)acrylamide is unique due to the combination of the benzyl, cyano, and piperazine groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19-7-9-20(10-8-19)13-15(11-17)16(21)18-12-14-5-3-2-4-6-14/h2-6,13H,7-10,12H2,1H3,(H,18,21)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGPMNDEHSVHLR-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C=C(C#N)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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